molecular formula C13H18N6 B11080534 N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide CAS No. 400064-01-9

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide

Cat. No.: B11080534
CAS No.: 400064-01-9
M. Wt: 258.32 g/mol
InChI Key: UMCUSGNBKYXNDW-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide is a complex organic compound featuring an indole moiety linked to an imidodicarbonimidic diamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(1H-indol-3-yl)propan-2-amine, which is derived from indole through a series of reactions including alkylation and amination.

    Formation of Imidodicarbonimidic Diamide: The next step involves the reaction of 1-(1H-indol-3-yl)propan-2-amine with cyanamide under controlled conditions to form the imidodicarbonimidic diamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indole-3-ethylamine derivatives.

    Substitution: N-substituted indole derivatives.

Scientific Research Applications

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The imidodicarbonimidic diamide group may also interact with enzymes involved in nitrogen metabolism, influencing cellular processes.

Comparison with Similar Compounds

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide can be compared with other indole derivatives and imidodicarbonimidic diamide compounds:

    Indole Derivatives: Compounds like tryptamine and serotonin share the indole structure but differ in their functional groups and biological activities.

    Imidodicarbonimidic Diamide Compounds: Similar compounds include guanidine derivatives, which have different substituents on the imidodicarbonimidic diamide group, leading to varied chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanisms of action.

Properties

CAS No.

400064-01-9

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

1-(diaminomethylidene)-2-[1-(1H-indol-3-yl)propan-2-yl]guanidine

InChI

InChI=1S/C13H18N6/c1-8(18-13(16)19-12(14)15)6-9-7-17-11-5-3-2-4-10(9)11/h2-5,7-8,17H,6H2,1H3,(H6,14,15,16,18,19)

InChI Key

UMCUSGNBKYXNDW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N=C(N)N=C(N)N

Origin of Product

United States

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